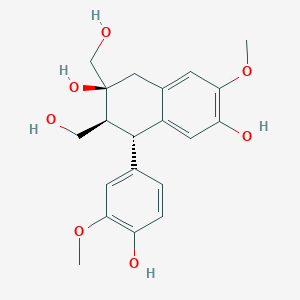

环橄榄素

描述

Cycloolivil belongs to a class of compounds characterized by cyclic structures that exhibit unique chemical and physical properties. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and supramolecular chemistry.

Synthesis Analysis

The synthesis of cycloolivil and related cyclic compounds involves intricate reactions, including cycloaddition processes. For example, [2+2+2] cycloaddition reactions facilitate the synthesis of carbo- and heterocycles, involving the formation of multiple C-C bonds in a single step, catalyzed by a variety of organometallic complexes (Domínguez & Pérez-Castells, 2011).

Molecular Structure Analysis

The molecular structure of cyclic compounds like cycloolivil is crucial for understanding their reactivity and properties. Computational methods and molecular modeling play a significant role in elucidating the structural, dynamic, and energetic features of these compounds, offering insights into their behavior and interactions at the molecular level (Zhao et al., 2016).

Chemical Reactions and Properties

Cycloolivil and similar cyclic compounds undergo various chemical reactions, influenced by their unique cyclic structures. For instance, the cyclopropanation reaction is a strategic consideration in synthesizing complex molecular architectures containing cyclopropanes, highlighting the versatility of cyclic compounds in organic synthesis (Ebner & Carreira, 2017).

Physical Properties Analysis

The physical properties of cyclic compounds, such as cycloolivil, are closely tied to their molecular structure. The analysis of these properties, including solubility, stability, and molecular recognition capabilities, is essential for their application in various fields. Cyclodextrins, for example, are known for their ability to form inclusion complexes, enhancing the solubility and stability of guest molecules (Jambhekar & Breen, 2016).

Chemical Properties Analysis

The chemical properties of cycloolivil are characterized by its reactivity and interaction with other molecules. The [5+2] cycloaddition reaction, as another example, demonstrates the potential of cyclic compounds to access complex natural product structures, showcasing the diverse reactivity inherent to these molecules (Gao et al., 2019).

科学研究应用

在制药和化妆品领域,环烯烃聚合物(包括环橄榄素之类的化合物)被用作储存材料。这些材料特别受电子束射线灭菌的影响,这会影响添加剂的降解和热机械性能 (Saunier等人,2008).

环橄榄素是从圆柱立体花树叶和树枝中分离出来的木脂苷 (Kanchanapoom等人,2006)。它存在于黄榄木树干中,被认为是一种潜在的抗炎剂 (Zani等人,1991).

人们已经研究了欧洲苦橄榄苷和(+)-环橄榄素在预防与血小板过度聚集相关的血栓并发症方面的潜力,这为抗血小板聚集治疗策略提供了基础 (Zbidi等人,2009).

在化学中,格梅林醇与三乙基硅烷和BF3-醚化物的反应会产生环橄榄素二甲醚作为主要产物。此反应涉及2.6-二芳基-3,7-二氧杂双环[3.3.0]辛烷骨架的重排 (Pelter等人,1989).

安全和危害

属性

IUPAC Name |

(2S,3S,4S)-4-(4-hydroxy-3-methoxyphenyl)-2,3-bis(hydroxymethyl)-7-methoxy-3,4-dihydro-1H-naphthalene-2,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-26-17-5-11(3-4-15(17)23)19-13-7-16(24)18(27-2)6-12(13)8-20(25,10-22)14(19)9-21/h3-7,14,19,21-25H,8-10H2,1-2H3/t14-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCIQZCNOUZCRGH-VOBQZIQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(C(C(CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@@H]([C@H]([C@@](CC2=C1)(CO)O)CO)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347745 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoolivil | |

CAS RN |

3064-05-9 | |

| Record name | Isoolivil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

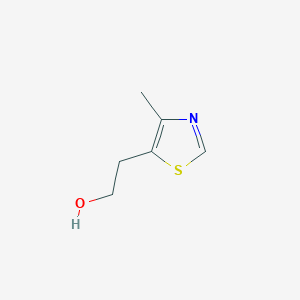

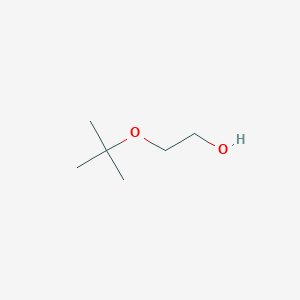

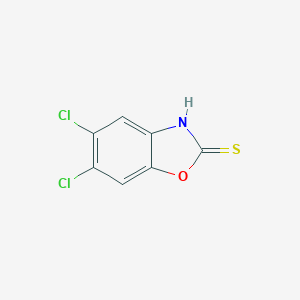

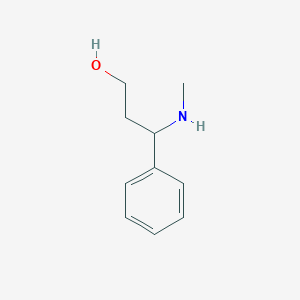

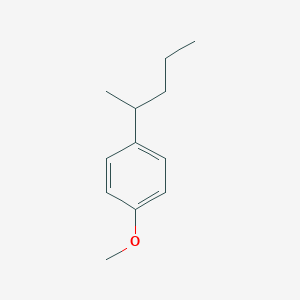

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B42042.png)